4-(4-Methoxyphenoxy)benzonitrile
Overview
Description
4-(4-Methoxyphenoxy)benzonitrile is an organic compound with the molecular formula C14H11NO2. It is characterized by a benzonitrile core substituted with a methoxyphenoxy group. This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
4-(4-Methoxyphenoxy)benzonitrile is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial activity , suggesting that the targets could be proteins or enzymes essential for microbial growth and survival.
Mode of Action
This interaction could inhibit the activity of the target, leading to the death of the microorganism .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in microorganisms, such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
Its physicochemical properties, such as a molecular weight of 225243 Da , suggest that it could be well-absorbed and distributed in the body. Its LogP value of 3.41 indicates that it is lipophilic, which could influence its absorption and distribution.
Result of Action
Based on its potential antimicrobial activity, it could lead to the death of microorganisms by inhibiting essential cellular functions .
Action Environment
Environmental factors such as pH, temperature, and presence of other compounds can influence the action, efficacy, and stability of 4-(4-Methoxyphenoxy)benzonitrile. For instance, its boiling point is 364.6±27.0 °C at 760 mmHg , suggesting that it is stable at normal physiological temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenoxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenol with 4-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs a “one-pot” method. This involves the oximating of 4-methoxybenzaldehyde in an organic solvent with an oximating agent to obtain 4-methoxybenzaldehyde oxime, followed by dehydration in the presence of a dehydrating agent to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxyphenoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
- 4-Methoxybenzonitrile
- 4-Chlorobenzonitrile
- 4-Hydroxybenzonitrile
Comparison: 4-(4-Methoxyphenoxy)benzonitrile is unique due to the presence of both a methoxy group and a phenoxy group attached to the benzonitrile core. This dual substitution imparts distinct chemical properties, such as increased hydrophobicity and the ability to participate in diverse chemical reactions compared to its analogs .
Properties
IUPAC Name |
4-(4-methoxyphenoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNXINOPSYVXPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363417 | |
Record name | 4-(4-methoxyphenoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78338-68-8 | |
Record name | 4-(4-Methoxyphenoxy)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78338-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-methoxyphenoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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